N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide
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Overview
Description
N’-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The primary target of N’-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide is Mycobacterium tuberculosis . The compound has shown significant inhibitory activity against this bacterium, making it a potential candidate for anti-tubercular therapy .
Mode of Action
Benzothiazole derivatives have been found to inhibit the target dpre1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterium .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of arabinogalactan in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts this pathway, leading to a deficiency in the cell wall component and ultimately, the death of the bacterium .
Result of Action
The result of the action of N’-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of a crucial component of the bacterium’s cell wall, the compound leads to the death of the bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide typically involves the reaction of 4-chloro-1,3-benzothiazole with propanehydrazide. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to obtain the desired product in high yields.
Industrial Production Methods
Industrial production methods for N’-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: Research has indicated its potential use in developing new drugs for treating infectious diseases.
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share a similar benzothiazole core and have shown antibacterial activity.
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: These compounds have been studied for their anticonvulsant properties.
Uniqueness
N’-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide is unique due to the presence of the chlorine atom in the benzothiazole ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-2-8(15)13-14-10-12-9-6(11)4-3-5-7(9)16-10/h3-5H,2H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDCQUSSDSAZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC2=C(S1)C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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